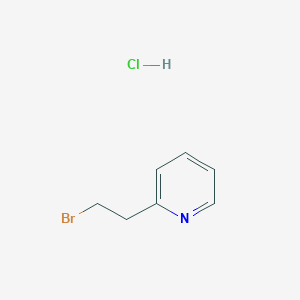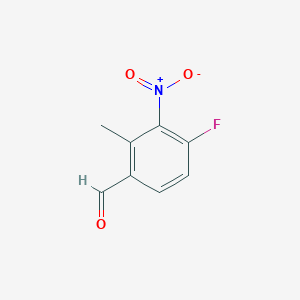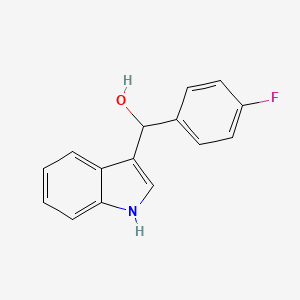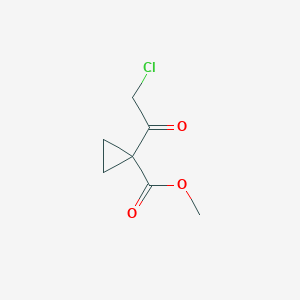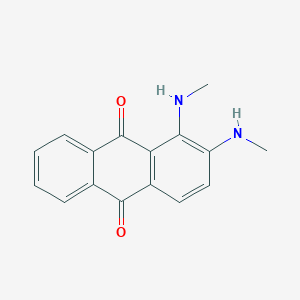
tert-Butyl (((3S,4S)-5-oxo-3,4-bis(((trimethylsilyl)oxy)methyl)cyclopent-1-en-1-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (((3S,4S)-5-oxo-3,4-bis(((trimethylsilyl)oxy)methyl)cyclopent-1-en-1-yl)methyl)carbamate is a complex organic compound that features a cyclopentene ring with multiple functional groups, including trimethylsilyl ethers and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((3S,4S)-5-oxo-3,4-bis(((trimethylsilyl)oxy)methyl)cyclopent-1-en-1-yl)methyl)carbamate typically involves multiple steps:
Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of trimethylsilyl groups: Trimethylsilyl ethers are often introduced via silylation reactions using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base.
Carbamate formation: The carbamate group can be introduced through the reaction of an amine with tert-butyl chloroformate (Boc-Cl).
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentene ring or the trimethylsilyl groups.
Reduction: Reduction reactions can target the carbonyl group in the cyclopentene ring.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups or the carbamate group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nucleophiles (e.g., amines, alcohols) in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Protecting group: The trimethylsilyl groups can act as protecting groups for hydroxyl functionalities during multi-step syntheses.
Biology and Medicine
Drug development:
Biochemical studies: Used as a probe or intermediate in biochemical research.
Industry
Material science:
Catalysis: May serve as a ligand or catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (((3S,4S)-5-oxo-3,4-bis(((trimethylsilyl)oxy)methyl)cyclopent-1-en-1-yl)methyl)carbamate depends on its specific application. In general, the compound may interact with molecular targets through its functional groups, leading to various chemical transformations. The trimethylsilyl groups can enhance the compound’s stability and reactivity in certain reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (((3S,4S)-5-oxo-3,4-bis(hydroxymethyl)cyclopent-1-en-1-yl)methyl)carbamate: Similar structure but with hydroxyl groups instead of trimethylsilyl ethers.
tert-Butyl (((3S,4S)-5-oxo-3,4-bis(methoxymethyl)cyclopent-1-en-1-yl)methyl)carbamate: Similar structure but with methoxymethyl groups instead of trimethylsilyl ethers.
Uniqueness
The presence of trimethylsilyl groups in tert-Butyl (((3S,4S)-5-oxo-3,4-bis(((trimethylsilyl)oxy)methyl)cyclopent-1-en-1-yl)methyl)carbamate imparts unique properties, such as increased lipophilicity and stability, which can be advantageous in certain synthetic and industrial applications.
Propriétés
Formule moléculaire |
C19H37NO5Si2 |
|---|---|
Poids moléculaire |
415.7 g/mol |
Nom IUPAC |
tert-butyl N-[[(3S,4S)-5-oxo-3,4-bis(trimethylsilyloxymethyl)cyclopenten-1-yl]methyl]carbamate |
InChI |
InChI=1S/C19H37NO5Si2/c1-19(2,3)25-18(22)20-11-14-10-15(12-23-26(4,5)6)16(17(14)21)13-24-27(7,8)9/h10,15-16H,11-13H2,1-9H3,(H,20,22)/t15-,16-/m1/s1 |
Clé InChI |
YITCYIAKJDSOQB-HZPDHXFCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC1=C[C@@H]([C@H](C1=O)CO[Si](C)(C)C)CO[Si](C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC(C(C1=O)CO[Si](C)(C)C)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


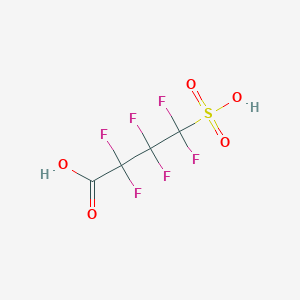
![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
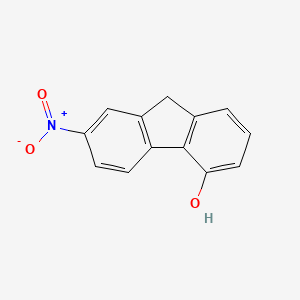
![Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13137804.png)
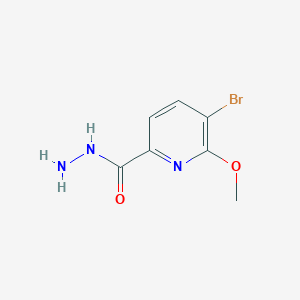
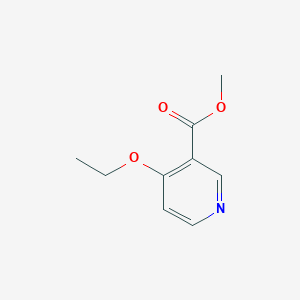

![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
